molecular formula C14H20N4O7S B1218654 Trimethoprim sulfate CAS No. 56585-33-2

Trimethoprim sulfate

Número de catálogo: B1218654
Número CAS: 56585-33-2
Peso molecular: 388.40 g/mol
Clave InChI: GSKPSSNZVPYRCH-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

El sulfato de trimetoprim se puede sintetizar mediante un proceso de varios pasos que implica la reacción del cloruro de 3,4,5-trimetoxibencilo con 2,4-diaminopirimidina en condiciones básicas. La reacción generalmente implica el uso de un solvente como la dimetilformamida y una base como el hidróxido de sodio. El producto luego se purifica mediante recristalización .

Métodos de producción industrial

En entornos industriales, la producción de sulfato de trimetoprim implica una síntesis química a gran escala utilizando reactores automatizados para garantizar la consistencia y la pureza. El proceso incluye medidas de control de calidad rigurosas para cumplir con los estándares farmacéuticos. El producto final se formula a menudo en tabletas o suspensiones líquidas para uso médico .

Análisis De Reacciones Químicas

Tipos de reacciones

El sulfato de trimetoprim experimenta varias reacciones químicas, que incluyen:

Reactivos y condiciones comunes

Principales productos formados

Los principales productos formados a partir de estas reacciones incluyen varios metabolitos y derivados que se pueden estudiar por sus propiedades farmacológicas .

Aplicaciones Científicas De Investigación

Clinical Applications

Trimethoprim sulfate is utilized in various medical contexts, including:

  • Urinary Tract Infections : Effective against common uropathogens.
  • Respiratory Infections : Used for acute exacerbations of chronic bronchitis and pneumonia caused by Pneumocystis jirovecii, particularly in immunocompromised patients .
  • Gastrointestinal Infections : Treats shigellosis and traveler’s diarrhea .
  • Skin and Soft Tissue Infections : Effective against methicillin-resistant Staphylococcus aureus (MRSA) infections .
  • Prophylaxis : Utilized in patients with HIV/AIDS to prevent Pneumocystis pneumonia .

Efficacy Studies

  • Pneumonia Prevention : A study highlighted that trimethoprim-sulfamethoxazole significantly reduces the incidence of Pneumocystis pneumonia in HIV patients when used prophylactically .
  • Comparative Effectiveness : Research comparing trimethoprim-sulfamethoxazole with levofloxacin for treating Stenotrophomonas maltophilia showed similar mortality rates but noted treatment-limiting toxicities associated with trimethoprim-sulfamethoxazole .

Safety Profile

While generally well-tolerated, this compound can cause adverse effects such as:

  • Gastrointestinal disturbances (nausea, vomiting)
  • Skin reactions (rash, photosensitivity)
  • Rare but serious effects like Stevens-Johnson syndrome and agranulocytosis .

Case Studies

  • Pneumocystis Pneumonia : A retrospective analysis indicated that patients receiving trimethoprim-sulfamethoxazole had significantly lower rates of Pneumocystis pneumonia compared to those not receiving prophylaxis, emphasizing its importance in immunocompromised populations .
  • MRSA Infections : A clinical trial demonstrated the efficacy of trimethoprim-sulfamethoxazole in treating skin infections caused by MRSA, showing a high success rate and low recurrence when used as a first-line treatment .

Mecanismo De Acción

El sulfato de trimetoprim ejerce sus efectos antibacterianos inhibiendo selectivamente la enzima bacteriana dihidrofolato reductasa. Esta inhibición previene la conversión de ácido dihidrofolico a ácido tetrahidrofolico, un paso crítico en la síntesis de ADN, ARN y proteínas bacterianos. La falta de ácido tetrahidrofólico conduce a la cesación del crecimiento bacteriano y, en última instancia, a la muerte celular bacteriana .

Comparación Con Compuestos Similares

Compuestos similares

Singularidad

El sulfato de trimetoprim es único en su inhibición selectiva de la dihidrofolato reductasa, lo que lo hace altamente efectivo contra una amplia gama de especies bacterianas. Su combinación con sulfametoxazol mejora su espectro antibacteriano y reduce la probabilidad de resistencia bacteriana .

Actividad Biológica

Trimethoprim sulfate (TMP-S) is a widely used antimicrobial agent, particularly effective in treating bacterial infections due to its inhibition of folate synthesis in bacteria. This article delves into the biological activity of TMP-S, including its mechanism of action, pharmacokinetics, clinical applications, and adverse effects, supported by data tables and relevant case studies.

Trimethoprim acts as a selective inhibitor of dihydrofolate reductase (DHFR), an enzyme critical for converting dihydrofolate to tetrahydrofolate, which is essential for nucleic acid synthesis in bacteria. This inhibition effectively disrupts bacterial growth and replication. TMP is often combined with sulfamethoxazole (SMX), which inhibits an earlier step in folate synthesis by competing with para-aminobenzoic acid (PABA). Together, they exert a synergistic bactericidal effect.

ComponentMechanismTarget Enzyme
TrimethoprimInhibits DHFRDihydrofolate reductase
SulfamethoxazoleCompetes with PABADihydropteroate synthase

Pharmacokinetics

The pharmacokinetic properties of TMP-S indicate that it achieves adequate antimicrobial concentrations in various body fluids, including plasma, urine, and synovial fluid. Studies have shown that the absorption and distribution are not significantly affected by inflammatory conditions.

Table 2: Pharmacokinetic Parameters

Study TypeAdministration RouteDosagePeak Concentration
Clinical Trial 1Oral24 mg/kg every 12 hours1 µg/mL
Clinical Trial 2Intravenous15 mg/kg every 12 hoursNot specified

Clinical Applications

This compound is primarily indicated for treating urinary tract infections (UTIs), respiratory infections, and certain types of bacterial pneumonia. It has shown efficacy against various gram-negative bacteria and some gram-positive organisms.

Case Study: Renal Transplant Prophylaxis

A randomized controlled trial evaluated the efficacy of TMP-S prophylaxis in renal transplant patients. Results indicated a significant reduction in bacterial infections during hospitalization and post-discharge when compared to placebo.

  • Findings :
    • Fewer hospital days with fever (3.3% vs. 7.7%, p < 0.001).
    • Reduced incidence of urinary tract infections (0.08 vs. 0.30 per 100 days, p < 0.001) after catheter removal.

Adverse Effects

While generally well-tolerated, TMP-S can cause gastrointestinal disturbances and hypersensitivity reactions. The incidence of severe adverse effects is relatively low but can include renal impairment and hematologic complications.

Table 3: Adverse Effects Overview

Adverse EffectIncidence Rate
Gastrointestinal Symptoms3% - 8%
Hypersensitivity ReactionsRare but serious
Renal ToxicityUncommon

Q & A

Basic Research Questions

Q. What experimental methodologies are critical for determining the degradation kinetics of Trimethoprim sulfate (TMP) in UV/PS systems?

  • Methodology : Use pseudo-first-order reaction kinetics under steady-state assumptions to model degradation rates. Measure second-order rate constants (e.g., kSO4•−;TMP) via competitive kinetics with reference compounds like p-CBA. Validate models by quantifying contributions of direct photolysis, •OH, and SO4•− using controlled scavengers (e.g., 1 mM tert-butanol to suppress •OH) .

Q. How do pH variations influence the degradation efficiency of TMP in sulfate radical-based AOPs?

  • Methodology : Adjust pH using phosphate buffers (e.g., 10 mM at pH 7.55) to study speciation effects. At lower pH (e.g., 6.0), protonation of TMP alters its reactivity with SO4•−, while higher pH may favor •OH dominance due to radical interconversion. Use UV-Vis spectroscopy to track TMP’s molar absorptivity (ε = 3078.56 M<sup>−1</sup>cm<sup>−1</sup>) and quantum yield (Φ = 1.29 × 10<sup>−3</sup> mol Einstein<sup>−1</sup>) .

Q. What role do transition metal ions (e.g., Cu<sup>2+</sup>, Co<sup>2+</sup>) play in TMP degradation in UV/PS systems?

  • Methodology : Add metal ions (0.1–1 mM) to activate persulfate and enhance SO4•− generation. Monitor kobs increases (e.g., from 4.95 × 10<sup>−3</sup> s<sup>−1</sup> to 25.12 × 10<sup>−3</sup> s<sup>−1</sup> with PS concentration). At excess concentrations (>1 mM), metal ions scavenge radicals or compete for UV absorption, reducing efficiency .

Q. What analytical techniques are employed to quantify TMP and its degradation intermediates?

  • Methodology : Use ultra-high-performance liquid chromatography (UHPLC) with a BEH C18 column (1.7 μm, 2.1 × 50 mm) for separation. Detect intermediates via mass spectrometry or by tracking radical-specific degradation pathways (e.g., demethylation or hydroxylation products) .

Advanced Research Questions

What explains discrepancies in reported second-order rate constants (kSO4•−;TMP</sup>) across studies?

  • Methodology : Variations arise from pH-dependent TMP speciation (e.g., pH 6 vs. 7.55) and differences in reference compounds (e.g., p-CBA vs. ibuprofen). Calibrate using standardized competition kinetics and validate with kinetic models that account for radical steady-state concentrations ([SO4•−]SS ≈ 1.08 × 10<sup>−12</sup> M; [•OH]SS ≈ 9.46 × 10<sup>−15</sup> M) .

Q. How do coexisting inorganic anions (Cl<sup>−</sup>, NO3<sup>−</sup>, HCO3<sup>−</sup>) modulate TMP degradation pathways?

  • Methodology : Add anions at environmentally relevant concentrations (e.g., 1 mM Cl<sup>−</sup>, 0.5 mM NO3<sup>−</sup>). Cl<sup>−</sup> scavenges SO4•− (rate constant k = 3.81 × 10<sup>9</sup> M<sup>−1</sup>s<sup>−1</sup>) but generates secondary radicals (Cl•, ClOH•−). HCO3<sup>−</sup> promotes CO3<sup>•−</sup> formation (1.59 V), contributing 11.5% to TMP degradation. Model scavenging effects using kFA,•OH = 3.0 × 10<sup>8</sup> M<sup>−1</sup>s<sup>−1</sup> and kFA;SO4•− = 2.35 × 10<sup>7</sup> M<sup>−1</sup>s<sup>−1</sup> for organic matter interference .

Q. How can kinetic models predict TMP degradation under complex water matrices (e.g., wastewater)?

  • Methodology : Develop steady-state models incorporating radical generation rates (r0,SO4•− = 4.623 × 10<sup>−8</sup> M s<sup>−1</sup>) and matrix effects (e.g., NOM’s inner-filter effect). Validate with experimental kobs values under varying PS concentrations (0.1–5 mM) and transition metal ion levels .

Q. What mechanistic differences exist between anaerobic biodegradation and SR-AOPs in TMP transformation?

  • Methodology : In anaerobic systems with sulfate-reducing consortia, TMP undergoes demethylation as the initial step, contrasting with SR-AOPs’ radical-driven oxidation. Use metagenomic analysis to identify core microbial communities (e.g., Desulfovibrio) and compare degradation pathways via LC-MS/MS .

Propiedades

Número CAS

56585-33-2

Fórmula molecular

C14H20N4O7S

Peso molecular

388.40 g/mol

Nombre IUPAC

sulfuric acid;5-[(3,4,5-trimethoxyphenyl)methyl]pyrimidine-2,4-diamine

InChI

InChI=1S/C14H18N4O3.H2O4S/c1-19-10-5-8(6-11(20-2)12(10)21-3)4-9-7-17-14(16)18-13(9)15;1-5(2,3)4/h5-7H,4H2,1-3H3,(H4,15,16,17,18);(H2,1,2,3,4)

Clave InChI

GSKPSSNZVPYRCH-UHFFFAOYSA-N

SMILES

COC1=CC(=CC(=C1OC)OC)CC2=CN=C(N=C2N)N.COC1=CC(=CC(=C1OC)OC)CC2=CN=C(N=C2N)N.OS(=O)(=O)O

SMILES canónico

COC1=CC(=CC(=C1OC)OC)CC2=CN=C(N=C2N)N.OS(=O)(=O)O

Key on ui other cas no.

56585-33-2

Origen del producto

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Trimethoprim sulfate
Trimethoprim sulfate
Trimethoprim sulfate
Trimethoprim sulfate
Trimethoprim sulfate

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.